8-O-Acetyltorilolone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-O-Acetyltorilolone involves several steps, starting from the extraction of the compound from natural sources such as Cnidium monnieri . The compound can be isolated using solvent extraction methods, where solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone are commonly used . The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its purity and structure .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction techniques and large-scale chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 8-O-Acetyltorilolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the compound, resulting in reduced derivatives.
Substitution: Substitution reactions involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) to replace specific functional groups in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
8-O-Acetyltorilolone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-O-Acetyltorilolone involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Torilolone: A closely related sesquiterpene with similar chemical properties and biological activities.
8-O-Acetylharpagide: Another sesquiterpene with comparable structure and functions.
8-O-Acetylshanzhiside: A similar compound with distinct biological activities.
Uniqueness of 8-O-Acetyltorilolone: this compound stands out due to its unique chemical structure, which includes an acetate group at the 8-O position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(5S,6R,8S,8aR)-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-9-6-16(21-11(3)18)14(17(4,5)20)7-13-10(2)15(19)8-12(9)13/h9,12,14,16,20H,6-8H2,1-5H3/t9-,12+,14-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWWLRBCCJXTGQ-UODBANLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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